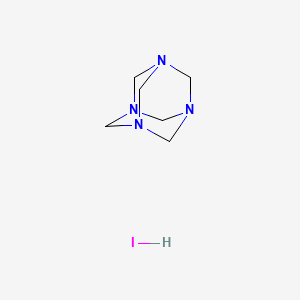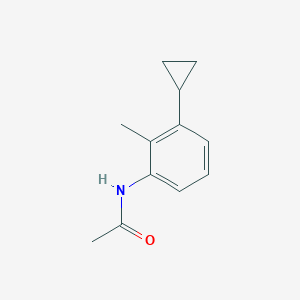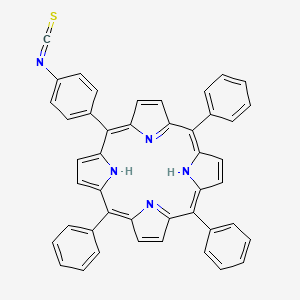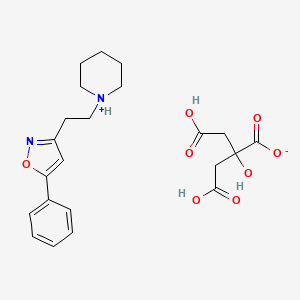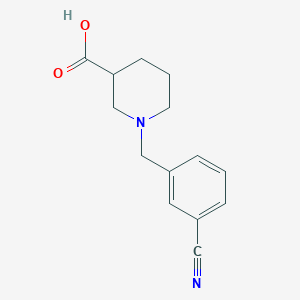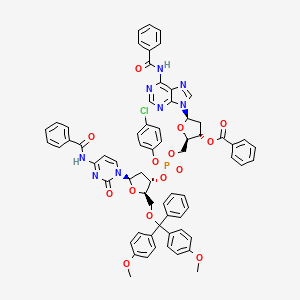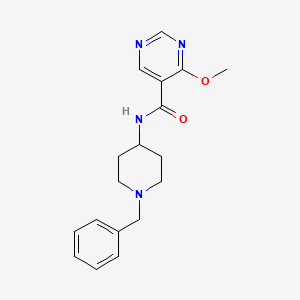
2-Cyclohexen-1-one, 3-amino-2-hydroxy-4,4,6,6-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. This compound is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The production is conducted in cleanroom environments to prevent contamination and ensure the safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amino group can produce primary amines.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one acetate
- 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one sulfate
Uniqueness
3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments.
Propiedades
Número CAS |
68213-19-4 |
|---|---|
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-9(2)5-10(3,4)8(13)6(12)7(9)11;/h12H,5,11H2,1-4H3;1H |
Clave InChI |
DBOBAIWCUWVXFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)C(=C1N)O)(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


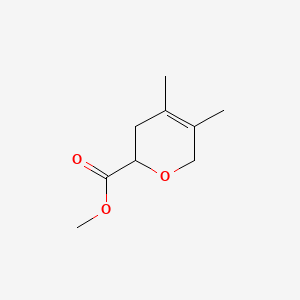
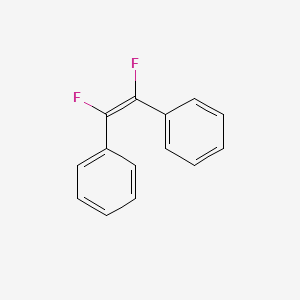
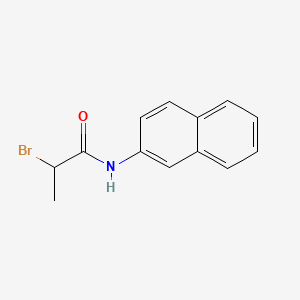
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
